

# A Comparative Guide to AG-270 in MTAP-Deleted Cancers

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## Compound of Interest

Compound Name: AG-270

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This guide provides a comprehensive analysis of the clinical trial data and patient outcomes for **AG-270**, a first-in-class inhibitor of methionine adenosyltransferase 2A (MAT2A). It is designed to offer an objective comparison with emerging alternative therapies for cancers harboring a methylthioadenosine phosphorylase (MTAP) deletion, a genetic alteration present in approximately 15% of all human cancers.<sup>[1]</sup> This guide is intended to support ongoing research and development efforts in this targeted oncology space.

## Executive Summary

**AG-270** is an oral, potent, and reversible inhibitor of MAT2A, an enzyme crucial for the production of S-adenosylmethionine (SAM).<sup>[2][3]</sup> In cancer cells with MTAP deletion, the inhibition of MAT2A leads to a reduction in SAM levels, which in turn inhibits the function of Protein Arginine Methyltransferase 5 (PRMT5), ultimately inducing cell death.<sup>[2][4]</sup> The first-in-human Phase 1 clinical trial (NCT03435250) of **AG-270** demonstrated a manageable safety profile and early signs of clinical activity in patients with advanced, MTAP-deleted solid tumors.<sup>[2][3]</sup> This guide will delve into the specifics of this trial, presenting a detailed look at the patient outcomes and experimental methodologies. Furthermore, it will draw a comparison with the burgeoning class of MTA-cooperative PRMT5 inhibitors, which represent a primary alternative therapeutic strategy in this patient population.

## Data Presentation: AG-270 Clinical Trial Insights

The following tables summarize the key quantitative data from the single-agent dose-escalation arm of the Phase 1 study of **AG-270** in patients with MTAP-deleted tumors.[\[5\]](#)

**Table 1: Patient Demographics and Baseline Characteristics (N=40)**

Characteristic	Value
Median Age (years)	60.5
Gender (Male/Female)	23 / 17
Most Common Tumor Types	Bile Duct Cancer (17.5%), Pancreatic Cancer (17.5%), Non-small Cell Lung Cancer (12.5%), Mesothelioma (10%) <a href="#">[2]</a>
Prior Lines of Therapy	1 (30%), 2 (22.5%), ≥3 (47.5%) <a href="#">[2]</a>

**Table 2: Efficacy of Single-Agent AG-270 in the Phase 1 Trial**

Efficacy Endpoint	Result
Best Overall Response	
Partial Response (PR)	2 patients (5%) <a href="#">[2]</a> <a href="#">[3]</a>
Stable Disease (SD) ≥16 weeks	5 patients (12.5%) <a href="#">[2]</a> <a href="#">[3]</a>
Maximum Tolerated Dose (MTD)	200 mg once daily (QD)
Pharmacodynamic Response	
Maximal Reduction in Plasma SAM	54% to 70% <a href="#">[2]</a> <a href="#">[3]</a>
Reduction in Tumor SDMA Levels	Average H-score reduction of 36.4% in paired biopsies <a href="#">[2]</a>

**Table 3: Common Treatment-Related Adverse Events (TRAEs) with Single-Agent AG-270 (Any Grade, ≥10% of**

**Patients)**

Adverse Event	Frequency
Fatigue	25% <a href="#">[2]</a>
Blood Bilirubin Increase	15% <a href="#">[2]</a>
Hyperbilirubinemia	12.5% <a href="#">[2]</a>
Anemia	10% <a href="#">[2]</a>
Thrombocytopenia	10% <a href="#">[2]</a>

**Comparison with Alternative Therapies: MTA-Cooperative PRMT5 Inhibitors**

A key alternative strategy for treating MTAP-deleted cancers involves the direct inhibition of PRMT5. A novel class of drugs, MTA-cooperative PRMT5 inhibitors, has shown promise by selectively targeting the PRMT5-MTA complex that accumulates in MTAP-deleted cells.[\[1\]](#)

**Table 4: Preliminary Efficacy of Select MTA-Cooperative PRMT5 Inhibitors in Clinical Trials**

Drug	Trial Identifier	Tumor Types with Responses	Preliminary Objective Response Rate (ORR)
AMG 193	NCT05094336	NSCLC, Pancreatic, Biliary Tract, Esophageal/Gastric[6]	Confirmed and unconfirmed partial responses observed across various tumor types[6]
MRTX1719	Phase 1/2	Melanoma, Gallbladder Adenocarcinoma, Mesothelioma, NSCLC, Malignant Peripheral Nerve Sheath Tumors[7]	Objective responses observed[7]
GTA182	Phase 1	NSCLC[8]	57.1% in MTAP-deleted NSCLC (preliminary)[8]
TNG908	NCT05275478	Non-CNS tumors (e.g., NSCLC, pancreatic)[9]	No partial responses in glioblastoma; trial enrollment stopped for this indication[9][10]

## Experimental Protocols

A detailed understanding of the methodologies employed in the **AG-270** clinical trial is crucial for the interpretation of the presented data.

### Protocol 1: Patient Eligibility and Study Design

- Inclusion Criteria: Patients with advanced solid tumors or lymphoma with homozygous deletion of CDKN2A/MTAP or loss of MTAP protein expression by immunohistochemistry (IHC) were eligible.[2][3]

- Study Design: This was a Phase 1, open-label, multicenter study with a dose-escalation phase to determine the Maximum Tolerated Dose (MTD) of **AG-270** as a single agent.[2][5] Patients received **AG-270** orally once daily (QD) or twice daily (BID) in 28-day cycles.[2][3]

## Protocol 2: Pharmacodynamic Assessments

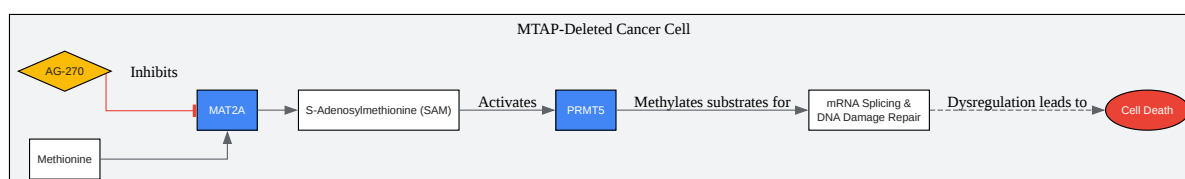
- Plasma SAM Levels: Plasma concentrations of S-adenosylmethionine (SAM) were measured at baseline and after treatment to assess the degree of MAT2A inhibition.[2]
- Tumor SDMA Levels: Paired tumor biopsies were collected at baseline and at the end of the first cycle.[11] Immunohistochemistry (IHC) was used to measure the levels of symmetrically di-methylated arginine (SDMA) residues, a downstream marker of PRMT5 activity.[2] The H-score was calculated to quantify the changes in SDMA levels.[2]

## Protocol 3: Efficacy and Safety Evaluation

- Tumor Response: Tumor assessments were performed every two cycles using Response Evaluation Criteria in Solid Tumors (RECIST).[11]
- Safety Monitoring: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

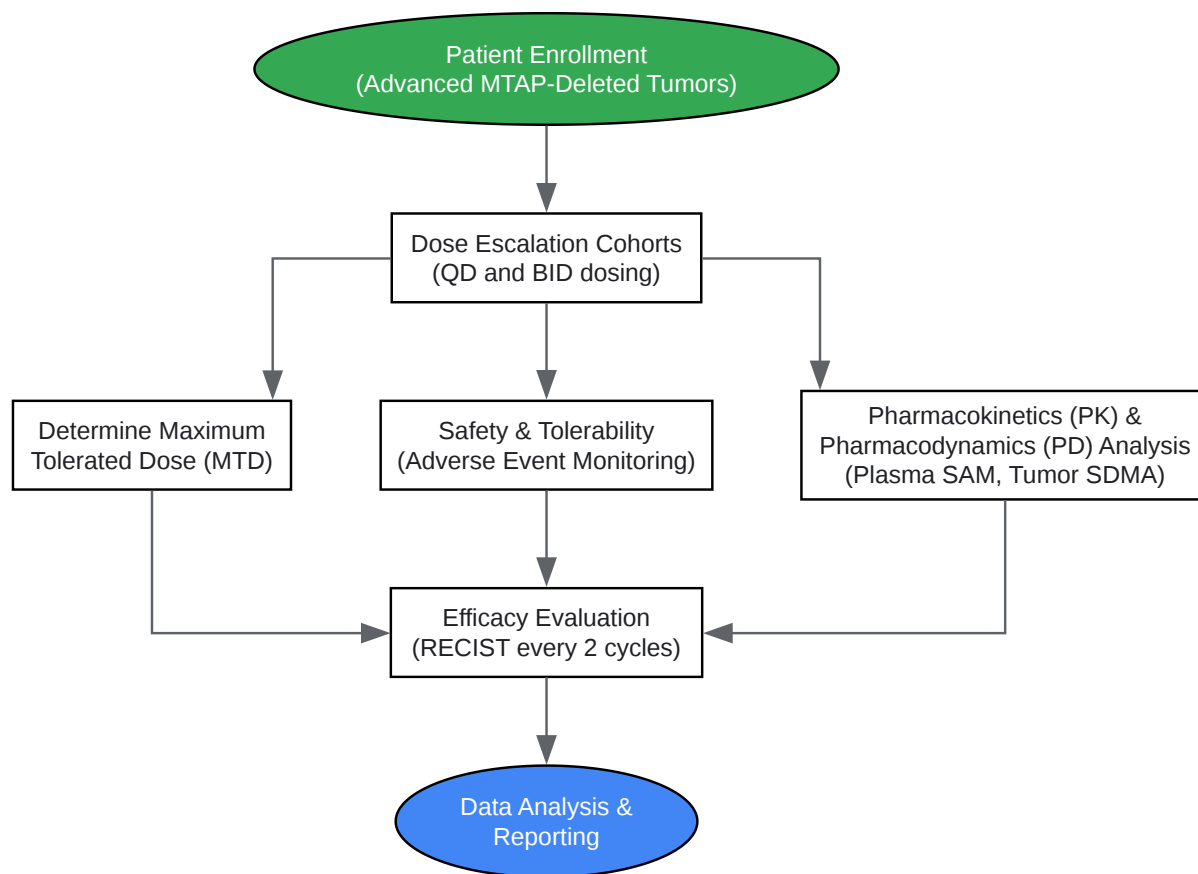
## Mandatory Visualization

The following diagrams illustrate key aspects of **AG-270**'s mechanism and the clinical trial workflow.



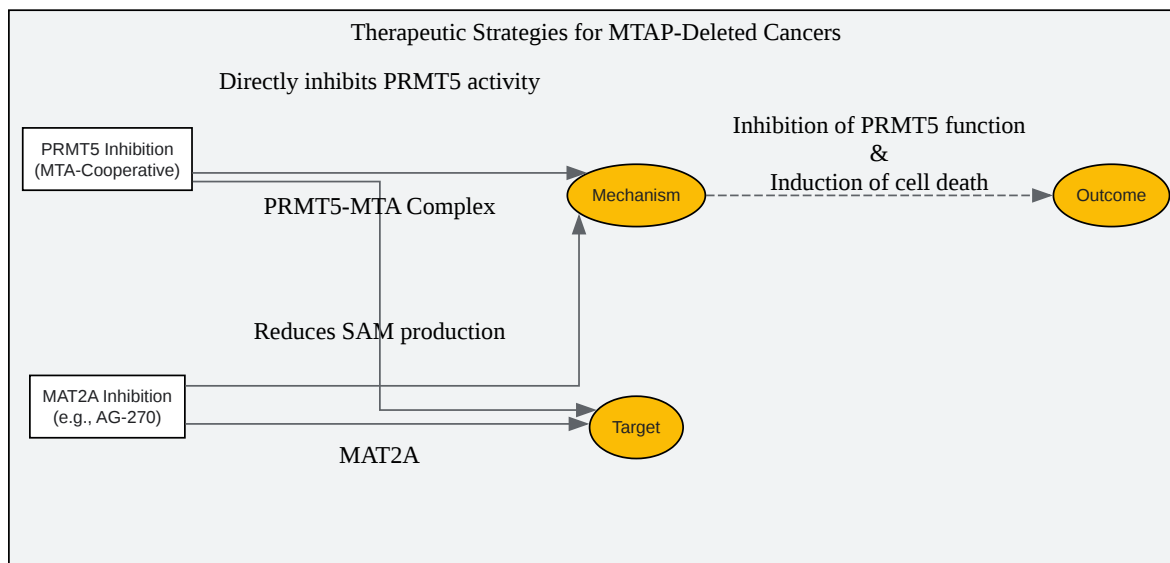
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Caption: **AG-270** signaling pathway in MTAP-deleted cancer cells.



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Caption: Workflow of the **AG-270** Phase 1 clinical trial.



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Caption: Comparison of MAT2A and PRMT5 inhibition strategies.

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